N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core substituted at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 3-hydroxy-3-phenylpropyl chain.
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-9-14(19)13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDHORZIIHISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with 1,3,5-trimethyl-1H-pyrazole and appropriate sulfonyl chlorides.
- Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane (DCM) with a base like DIPEA (N,N-Diisopropylethylamine) at controlled temperatures.
- Characterization Techniques : The products are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and elemental analysis.
2. Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit antiproliferative activity against various cancer cell lines. For instance, one study reported that specific derivatives showed significant inhibition of U937 cell proliferation with an IC50 value indicating effective cytotoxicity without substantial cytotoxic effects on normal cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Glycation : This compound has been noted for its ability to inhibit the glycation process, which is linked to various chronic diseases.
- Antioxidant Properties : It exhibits antioxidant activity that can protect cells from oxidative stress.
Other Biological Activities
This compound and its derivatives have also been studied for their potential as:
- Antibacterial Agents : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Agents : The ability to modulate inflammatory pathways has been observed, suggesting its use in inflammatory diseases.
3. Case Studies
Several case studies highlight the effectiveness of pyrazole sulfonamides:
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of pyrazole sulfonamide derivatives against human cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression. Results indicated that certain derivatives significantly reduced cell viability compared to control groups .
Case Study 2: Antibacterial Activity
In vitro tests showed that some derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as new antimicrobial agents .
4. Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrazole-sulfonamide backbone with analogs but differs in substituent chemistry:
- Compound 26 (): Features a 3,4-dichlorophenylcarbamoyl group and a 3,4,5-trimethylpyrazole. The electron-withdrawing chlorine atoms may enhance electrophilic reactivity compared to the target compound’s hydroxy-phenylpropyl group .
- Compound 27 (): Contains a 4-butyl-substituted pyrazole and a 4-chlorophenylcarbamoyl group. The alkyl chain increases hydrophobicity relative to the target’s hydroxy group .
- 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide (): Incorporates difluoromethyl and nitro groups, which are strongly electron-withdrawing, contrasting with the target’s electron-donating hydroxy group .
Physicochemical Properties
The hydroxy group in the target compound likely enhances solubility in polar solvents compared to chlorine- or alkyl-substituted analogs. Its melting point is expected to fall between 140–170°C, inferred from analogs in .
Spectroscopic Characteristics
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for -OH (~3200–3500 cm⁻¹), -SO₂ (1385–1169 cm⁻¹), and pyrazole C=N/C=C (1477–1602 cm⁻¹), consistent with analogs in .
- NMR Spectroscopy : Key differences would arise in the hydroxy-phenylpropyl chain:
Computational and Functional Insights
- Docking Potential: Tools like AutoDock Vina () could predict binding affinities of the target compound compared to analogs. The hydroxy group may improve interactions with polar binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
